molecular formula C8H5Cl2IO2 B3379252 Methyl 4,5-dichloro-2-iodobenzoate CAS No. 1538516-21-0

Methyl 4,5-dichloro-2-iodobenzoate

Cat. No.: B3379252
CAS No.: 1538516-21-0
M. Wt: 330.93
InChI Key: SFNSUNDQIIPEGP-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-2-iodobenzoate (C₈H₅Cl₂IO₂) is a halogenated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at positions 4 and 5 and an iodine atom at position 2 (CID 81446521) . Its structural features, including the electron-withdrawing halogens and ester functional group, influence its physicochemical properties. Key data include:

  • Molecular Formula: C₈H₅Cl₂IO₂
  • SMILES: COC(=O)C1=CC(=C(C=C1I)Cl)Cl
  • Predicted Collision Cross-Section (CCS): Ranges from 142.0 Ų (for [M+Na-2H]⁻) to 154.8 Ų (for [M+Na]⁺), indicating moderate molecular size and polarity .

No direct literature or patent data are available for this compound, necessitating comparisons with structurally or functionally related analogs .

Properties

IUPAC Name

methyl 4,5-dichloro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNSUNDQIIPEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4,5-dichloro-2-iodobenzoate (MDCIB) is an organic compound with significant biological activity due to its unique chemical structure, which includes a benzene ring substituted with chlorine and iodine atoms. This compound has been the subject of various studies exploring its interactions with biological systems, particularly its effects on enzymes and cellular processes.

MDCIB has the molecular formula C₉H₆Cl₂I O₂ and is characterized by the following structural features:

  • Benzene Ring : Central to its reactivity and biological interactions.
  • Halogen Substituents : The presence of chlorine and iodine enhances its electrophilic properties, allowing for diverse chemical reactions.

Biological Activity Overview

The biological activity of MDCIB can be categorized into several key areas:

1. Enzyme Interactions

MDCIB interacts with various enzymes, primarily esterases and halogenases:

  • Esterases : These enzymes catalyze the hydrolysis of ester bonds. MDCIB is hydrolyzed to form 4,5-dichloro-2-iodobenzoic acid and methanol, indicating its potential role in metabolic pathways.
  • Halogenases : MDCIB can serve as a substrate for halogenases, leading to the incorporation of halogen atoms into organic compounds. This interaction may produce halogenated metabolites with unique biochemical properties.

2. Cellular Effects

MDCIB influences various cellular processes:

  • Cell Signaling : It modulates key signaling pathways by interacting with protein kinases and phosphatases, affecting cellular responses to external stimuli.
  • Gene Expression : The compound can alter gene expression by binding to transcription factors, impacting metabolic pathways such as glycolysis and oxidative phosphorylation.

3. Transport Mechanisms

MDCIB's cellular uptake involves both passive diffusion and active transport mechanisms. Once inside the cell, it interacts with binding proteins that help localize it within specific cellular compartments.

Research Findings

A variety of studies have documented the biological activities of MDCIB. Below are some notable findings:

StudyFindings
Groth et al., 1999Suggested that compounds like MDCIB may contribute to phytotoxicity in agricultural settings due to their metabolic byproducts .
Moon & Kuwatsuka, 1985Demonstrated that MDCIB undergoes microbial dechlorination in soil environments, indicating its potential environmental impact .
Recent In Vitro StudiesShowed that MDCIB exhibits anti-proliferative effects on cancer cell lines, suggesting potential therapeutic applications .

Case Studies

  • Phytotoxicity in Rice Cultivation : Research indicated that MDCIB concentrations affected rice plant growth negatively, demonstrating its ecological implications in agricultural practices .
  • Cancer Cell Viability : In vitro assays revealed that MDCIB significantly reduced cell viability in various cancer cell lines, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of iodine, chlorine, and ester groups. Comparisons are drawn to halogenated benzoates and other methyl esters:

Compound Substituents Molecular Formula Key Properties Applications/Findings
Methyl 4,5-Dichloro-2-Iodobenzoate 4,5-Cl; 2-I; COOCH₃ C₈H₅Cl₂IO₂ Predicted CCS: 147.4 Ų ([M+H]⁺); High halogen content increases steric hindrance. Potential use in Suzuki coupling (iodine as leaving group); no reported bioactivity.
Methyl Palmitate () C₁₅H₃₁COOCH₃ C₁₇H₃₄O₂ Fatty acid methyl ester; low polarity. Common in plant extracts; non-toxic, used in biofuels .
Sandaracopimaric Acid Methyl Ester () Diterpenoid methyl ester C₂₁H₃₂O₂ Complex bicyclic structure; natural resin component. Studied for antimicrobial properties in Austrocedrus chilensis resin .
Dehydroabietic Acid Methyl Ester () Aromatic diterpenoid ester C₂₁H₃₀O₂ Rigid tricyclic framework. Antioxidant and anti-inflammatory activity in conifer resins .
3-(Substitutedphenyl)-Isoxazoline Derivatives () Cl, S, imidazole substituents C₂₉H₂₁N₃O₆SCl₂ Crystalline solid (m.p. 138°C); synthetic. Antimicrobial and antitumor potential via imidazole moiety .

Key Contrasts :

Halogenation Effects: this compound’s iodine and chlorine substituents enhance electrophilicity and steric bulk compared to non-halogenated esters like methyl palmitate. This may facilitate reactivity in cross-coupling reactions (e.g., iodine as a leaving group) . In contrast, chlorine in isoxazoline derivatives () contributes to crystallinity and bioactivity but lacks iodine’s versatility in organometallic chemistry .

Physicochemical Properties :

  • Predicted CCS values for this compound (147.4–154.8 Ų) exceed those of smaller esters (e.g., methyl palmitate) but align with halogenated aromatics, suggesting utility in mass spectrometry-based analyses .

Research Implications and Limitations

  • Synthetic Applications : The iodine and chlorine substituents make this compound a candidate for catalytic coupling reactions, though experimental validation is needed .
  • Toxicity Considerations: While heterocyclic amines () are carcinogenic, halogenated benzoates may require evaluation for bioaccumulation or metabolic byproducts .
  • Data Gaps: No experimental data exist for this compound’s reactivity, stability, or biological effects. Comparative studies with analogs like methyl 2-iodobenzoate (without Cl) could clarify substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5-dichloro-2-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4,5-dichloro-2-iodobenzoate

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